Cyclopentyl vs. Cyclopropyl Lipophilicity Shift
Replacing the 5-cyclopropyl group (XLogP3 = 0.12) with a 5-cyclopentyl group (XLogP3 ≈ 1.3) increases predicted lipophilicity by approximately 1.18 LogP units, a magnitude that materially alters predicted membrane permeability, metabolic stability, and off-target binding profiles in lead optimization campaigns [1]. The cyclopentyl analog also adds 2 additional heavy atoms (14 vs. 12) and approximately 28 Da in molecular weight compared to the cyclopropyl analog, placing it in a distinct property space that balances lipophilic efficiency with sufficient steric bulk for hydrophobic pocket occupancy [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.3 (5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid) |
| Comparator Or Baseline | 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid: XLogP3 = 0.12 |
| Quantified Difference | ΔXLogP3 ≈ +1.18 (cyclopentyl more lipophilic) |
| Conditions | XLogP3 computed values from PubChem (target) and Hit2Lead database (cyclopropyl analog) |
Why This Matters
A >1 LogP unit difference is sufficient to drive divergent ADME outcomes; procurement of the correct cyclopentyl analog ensures the intended lipophilicity range for a given medicinal chemistry program.
- [1] PubChem CID 61267089 for XLogP3; Hit2Lead Chemical Database for 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid LogP=0.12. View Source
